tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LCZ696 Intermediate is a key compound in the synthesis of LCZ696, a first-in-class angiotensin receptor neprilysin inhibitor. LCZ696 is a combination of sacubitril and valsartan, used primarily in the treatment of heart failure. The intermediate plays a crucial role in the multi-step synthesis process of LCZ696, ensuring the final product’s efficacy and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of LCZ696 Intermediate involves several steps:
Introduction of a Hydroxy Protective Group: The first step involves introducing a hydroxy protective group to the starting material.
Oxidation Reaction: The intermediate undergoes an oxidation reaction using pyridinium chlorochromate or Swern oxidation process.
Hydrogenation: The intermediate is subjected to hydrogenation in the presence of a transition-metal catalyst and chiral ligand.
Coupling Reaction: The intermediate is coupled with a phenyl Grignard reagent.
Reduction: The intermediate is reduced using potassium borohydride.
Industrial Production Methods
The industrial production of LCZ696 Intermediate involves optimizing the reaction conditions to ensure high yield and product quality. The process includes:
Heat Insulation Reaction: Conducted at specific temperatures to ensure the stability of the intermediate.
Decolorization: Using activated carbon to remove impurities.
Catalytic Hydrogenation: Using palladium on carbon as a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
LCZ696 Intermediate undergoes various chemical reactions, including:
Oxidation: Using pyridinium chlorochromate or Swern oxidation process.
Reduction: Using potassium borohydride.
Substitution: Involving sulfonyl chloride and phenyl Grignard reagent.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Swern oxidation process.
Reduction: Potassium borohydride.
Substitution: Sulfonyl chloride, phenyl Grignard reagent.
Major Products Formed
The major products formed from these reactions include:
Applications De Recherche Scientifique
LCZ696 Intermediate has several scientific research applications:
- Chemistry : Used in the synthesis of LCZ696, a combination drug for heart failure .
- Biology : Studied for its role in inhibiting neprilysin and angiotensin receptor .
- Medicine : Integral in the development of LCZ696, which has shown efficacy in treating heart failure with reduced ejection fraction .
- Industry : Used in large-scale production of LCZ696, ensuring high yield and product quality .
Mécanisme D'action
LCZ696 Intermediate contributes to the mechanism of action of LCZ696 by:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Valsartan : An angiotensin receptor blocker used in the treatment of hypertension .
- Sacubitril : A neprilysin inhibitor used in combination with valsartan .
Uniqueness
LCZ696 Intermediate is unique due to its dual inhibition mechanism, targeting both neprilysin and angiotensin receptor. This dual action provides superior efficacy in treating heart failure compared to using valsartan or sacubitril alone .
Propriétés
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQICOFAZDVKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.